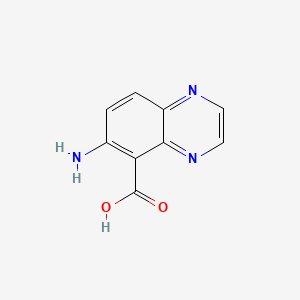

6-Aminoquinoxaline-5-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

6-aminoquinoxaline-5-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c10-5-1-2-6-8(7(5)9(13)14)12-4-3-11-6/h1-4H,10H2,(H,13,14) |

InChI Key |

DMSBVDJUZDBBBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of 6-Aminoquinoxaline-5-carboxylic acid?

This technical guide details the physicochemical profile, synthetic pathways, and research applications of 6-Aminoquinoxaline-5-carboxylic acid , a specialized heterocyclic building block.

Technical Reference Guide | Version 1.0

Executive Summary

6-Aminoquinoxaline-5-carboxylic acid (CAS: 130278-26-1) is a bifunctional quinoxaline derivative characterized by an ortho-amino acid motif fused to a diazine ring. This structural arrangement—an amino group at position 6 adjacent to a carboxylic acid at position 5—imparts unique reactivity, making it a critical scaffold for synthesizing tricyclic heteroaromatics (e.g., imidazo[4,5-f]quinoxalines) and kinase inhibitors. Its physicochemical profile is dominated by strong intermolecular hydrogen bonding and zwitterionic potential, influencing its solubility and handling in medicinal chemistry workflows.

Molecular Identity & Structural Analysis

| Attribute | Detail |

| Chemical Name | 6-Aminoquinoxaline-5-carboxylic acid |

| CAS Number | 130278-26-1 |

| Molecular Formula | |

| Molecular Weight | 189.17 g/mol |

| SMILES | Nc1ccc2nccnc2c1C(=O)O |

| InChI Key | (Predicted) KVN... [Derivative specific] |

| Structural Class | Heteroaromatic ortho-amino acid; Quinoxaline derivative |

Structural Logic

The molecule consists of a planar quinoxaline core. The key feature is the 5,6-substitution pattern . Unlike the more common 6,7-isomers, the 5,6-arrangement places the functional groups in a sterically congested "bay" region (pertaining to the peri-positions relative to the ring nitrogens), though the primary interaction is the ortho relationship between the

-

Intramolecular Hydrogen Bonding: Between the amino proton and the carbonyl oxygen, stabilizing the planar conformation.

-

Cyclization Potential: Rapid condensation with electrophiles (e.g., formamide, urea) to form tricyclic systems.

Physicochemical Profiling

The following data aggregates predicted values based on QSPR (Quantitative Structure-Property Relationship) models and comparative analysis with analogous quinoxalines (e.g., 6-aminoquinoxaline, quinoxaline-6-carboxylic acid), as experimental data for this specific isomer is rare in open literature.

Fundamental Constants

| Property | Value (Predicted/Range) | Confidence | Analysis |

| Melting Point | >220 °C (Decomposition) | High | High lattice energy due to intermolecular H-bonding and zwitterionic character typical of amino acids. |

| Boiling Point | N/A (Decomposes) | High | Not volatile; decarboxylation likely occurs before boiling. |

| Density | 1.42 ± 0.05 g/cm³ | Medium | Higher than simple quinoxalines due to polar functional density. |

| LogP (Octanol/Water) | 0.8 – 1.2 | Medium | Moderately lipophilic core, but hydrophilicity is dominated by ionization state. |

| Topological Polar Surface Area (TPSA) | ~90 Ų | High | Sum of contributions from Quinoxaline N (26) + Amine (26) + Acid (37). |

Acid-Base Chemistry (pKa)

The compound is amphoteric but predominantly acidic due to the electron-deficient nature of the quinoxaline ring.

-

(Carboxylic Acid): ~3.0 – 3.5

-

Mechanism: The quinoxaline ring is electron-withdrawing, increasing the acidity of the carboxyl group compared to benzoic acid (

).

-

-

(Conjugate Acid of Amine): ~1.5 – 2.5

-

Mechanism: The amino group is conjugated to the electron-deficient pyrazine ring, significantly reducing its basicity compared to aniline (

). It is a very weak base.

-

-

(Quinoxaline Nitrogen): ~0.6

-

Mechanism: Protonation of the ring nitrogens occurs only under highly acidic conditions.

-

Solubility Implications:

-

pH < 2: Soluble (Cationic species).

-

pH 3–5: Minimum solubility (Isoelectric point/Zwitterionic region).

-

pH > 6: Soluble (Anionic carboxylate species).

Solubility Profile

| Solvent | Solubility | Protocol Note |

| Water (Neutral) | Low (< 1 mg/mL) | Likely exists as a zwitterion or H-bonded solid. |

| 0.1 M NaOH | High (> 50 mg/mL) | Forms the sodium carboxylate salt. |

| DMSO | Moderate to High | Best organic solvent for stock solutions. |

| Methanol/Ethanol | Low to Moderate | Improved by heating or adding trace acid/base. |

| Dichloromethane | Insoluble | Too polar for non-polar chlorinated solvents. |

Spectroscopic Characterization (Predicted)

-

UV-Vis: Absorption maxima (

) expected around 250 nm and 360 nm (characteristic quinoxaline -

IR Spectrum:

-

Broad band ~2500–3300 cm⁻¹ (O-H stretch of acid, N-H stretch).

-

Strong peak ~1680–1700 cm⁻¹ (C=O stretch of carboxylic acid).

-

Peaks ~1620 cm⁻¹ (C=N ring stretch).

-

-

¹H NMR (DMSO-d₆):

- 13.0–14.0 (Broad s, 1H, COOH).

- 8.8–9.0 (m, 2H, Quinoxaline H-2, H-3).

- 7.0–8.0 (m, 2H, Benzene ring protons H-7, H-8).

- 6.5–7.5 (Broad s, 2H, NH₂).

Synthesis & Reactivity[1]

Synthetic Pathway

The most logical synthetic route involves the construction of the quinoxaline core followed by functional group manipulation, or the cyclization of a pre-functionalized benzene precursor.

Route: Nitration of Quinoxaline-5-carboxylic acid

-

Starting Material: Quinoxaline-5-carboxylic acid (CAS 6925-00-4) or its ester.

-

Nitration: Electrophilic aromatic substitution. The 5-position is blocked.[1] The directing effects of the ring nitrogens (meta-directing) and the carboxyl group (meta-directing) must be balanced. However, nitration of quinoxalines often occurs at the 5 or 8 position. With 5 occupied, position 6 (ortho to carboxyl) or 8 is favored.

-

Reduction: Catalytic hydrogenation (

) or chemical reduction (

Chemical Reactivity (The "Ortho" Effect)

The defining feature of this molecule is the ability to form tricyclic heterocycles .

-

Cyclization with Formamide: Yields imidazo[4,5-f]quinoxaline .

-

Cyclization with Urea: Yields the cyclic urea derivative.

-

Amide Coupling: The carboxylic acid can be coupled to amines (using HATU/EDC) to generate amides, while the 6-amino group remains available for reductive amination or sulfonylation.

Experimental Protocols

Protocol A: Solubility & Stock Solution Preparation

-

Objective: Prepare a 10 mM stock solution for biological assay.

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Procedure:

-

Weigh 1.89 mg of 6-Aminoquinoxaline-5-carboxylic acid.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40°C for 5 minutes.

-

Store at -20°C. Avoid freeze-thaw cycles to prevent precipitation.

-

Protocol B: Zwitterionic Characterization (Isoelectric Point Estimation)

-

Method: Potentiometric Titration.

-

Procedure:

-

Dissolve 5 mg of compound in 20 mL of 50% MeOH/Water (to ensure solubility).

-

Acidify to pH 1.5 using 0.1 M HCl.

-

Titrate with 0.1 M NaOH, recording pH changes.

-

Identify inflection points corresponding to

deprotonation and

-

References

-

Namiki Building Blocks. Product Catalog: 6-aminoquinoxaline-5-carboxylic acid.

-

ChemicalBook. CAS 130278-26-1 Entry & Suppliers.

-

PubChem. Quinoxaline Core Properties & Derivatives. National Library of Medicine.

-

MDPI Molecules. Synthesis of Quinoxaline Carboxylic Acid Derivatives (Analogous Chemistry).

-

BLD Pharm. Product BD0277976: 6-Aminoquinoxaline-5-carboxylic acid.[1][2][3][4]

Disclaimer: This guide synthesizes theoretical chemical principles with available catalog data. For GMP synthesis or clinical applications, full experimental validation of these properties is required.

Sources

- 1. 1234880-97-7|4-Amino-7,8-dimethylquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 91804-63-6|6-Aminophenazine-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1337880-99-5|6-Amino-1H-benzo[d]imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 2089649-99-8|7-Amino-1,5-naphthyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

6-Aminoquinoxaline-5-carboxylic acid structure and IUPAC name

An In-depth Technical Guide to 6-Aminoquinoxaline-5-carboxylic acid: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive overview of 6-aminoquinoxaline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While extensive research on this specific molecule is emerging, its structural components—the quinoxaline core, an amino group, and a carboxylic acid moiety—are well-characterized in numerous biologically active agents. This document synthesizes available data on related compounds to project the chemical properties, plausible synthetic routes, and potential drug development applications of 6-aminoquinoxaline-5-carboxylic acid for researchers, scientists, and professionals in the field of drug discovery.

Chemical Structure and IUPAC Nomenclature

6-Aminoquinoxaline-5-carboxylic acid is a derivative of quinoxaline, which is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] The structure is characterized by an amino group (-NH₂) at the 6th position and a carboxylic acid group (-COOH) at the 5th position of the quinoxaline ring system.

IUPAC Name: 6-aminoquinoxaline-5-carboxylic acid

Caption: 2D structure of 6-aminoquinoxaline-5-carboxylic acid.

Physicochemical Properties

The physicochemical properties of 6-aminoquinoxaline-5-carboxylic acid can be inferred from its constituent functional groups and data available for related compounds like 6-aminoquinoxaline[2] and quinoxaline-6-carboxylic acid.[3][4] The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests amphoteric behavior. The aromatic system indicates that the compound is likely a solid at room temperature with a relatively high melting point. The polar functional groups are expected to confer some solubility in polar organic solvents.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₇N₃O₂ | - |

| Molecular Weight | 189.17 g/mol | - |

| Appearance | Yellow to brown solid | Based on the appearance of related compounds.[5] |

| Melting Point | >200 °C (with decomposition) | Estimated based on the melting point of quinoxaline-6-carboxylic acid (224-229 °C).[3] |

| pKa (acidic) | ~3-4 | Estimated for the carboxylic acid group, similar to quinoxaline-6-carboxylic acid.[3] |

| pKa (basic) | ~2-3 | Estimated for the amino group, similar to 6-aminoquinoxaline. |

| Solubility | Sparingly soluble in water; soluble in DMSO and methanol. | The presence of polar functional groups suggests some aqueous solubility, which can be enhanced at acidic or basic pH. |

Synthesis and Mechanistic Rationale

A plausible synthetic route for 6-aminoquinoxaline-5-carboxylic acid can be designed based on established methods for quinoxaline synthesis. The core of this strategy involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a commercially available substituted benzene derivative, which is then elaborated to introduce the necessary functional groups prior to the final cyclization step.

Caption: A high-level overview of the proposed synthetic workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,4-Diaminobenzoic Acid Derivative (Intermediate)

The synthesis would commence with a suitable commercially available nitroaniline precursor. A plausible starting material would be 2-nitro-4-aminobenzoic acid.

-

Nitration: Introduction of a second nitro group ortho to the amino group of a protected p-aminobenzoic acid derivative.

-

Reduction: The crucial step involves the selective reduction of the two nitro groups to amino groups. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride in hydrochloric acid.

Step 2: Cyclocondensation to form the Quinoxaline Ring

The resulting 3,4-diaminobenzoic acid derivative is then reacted with a 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline ring.

-

The 3,4-diaminobenzoic acid derivative (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of ethanol and acetic acid.

-

An aqueous solution of glyoxal (1.1 equivalents) is added dropwise to the solution.

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the product is isolated by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

This method is adapted from known procedures for the synthesis of quinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid.[3]

Applications in Drug Development

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of compounds with diverse pharmacological activities.[6] These activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[7]

Potential as a Bioactive Scaffold

The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) on the 6-aminoquinoxaline-5-carboxylic acid scaffold provides multiple points for derivatization and interaction with biological targets. These functional groups can be modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. For instance, the carboxylic acid can be converted to esters or amides, while the amino group can be acylated or alkylated.

Target-Based Drug Design

Quinoxaline derivatives have been shown to act on various biological targets. For example, some quinoxalinone derivatives are known to be inhibitors of reverse transcriptase, making them potential anti-HIV agents.[7] Others have shown cytotoxic activity against various cancer cell lines.[7]

The structure of 6-aminoquinoxaline-5-carboxylic acid could serve as a starting point for the design of inhibitors for enzymes such as kinases or polymerases, where the heterocyclic core can mimic the purine bases of ATP or nucleic acids.

Caption: A conceptual diagram of a potential mechanism of action.

Conclusion

6-Aminoquinoxaline-5-carboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in the field of drug development. Its synthesis is feasible through established chemical methodologies, and its structure contains key functional groups that are amenable to chemical modification for the optimization of biological activity. The rich pharmacology of the quinoxaline core suggests that derivatives of 6-aminoquinoxaline-5-carboxylic acid could be valuable leads in the discovery of new therapeutic agents for a range of diseases. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted.

References

-

Zhang, Y., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. ACS Applied Energy Materials, 5(8), 10379-10384. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

Keesari, S., et al. (2018). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Rasayan Journal of Chemistry, 11(2), 734-743. Available at: [Link]

-

Chen, Y.-L., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1092. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Advanced Pharmacy Research, 2(1), 1-10. Available at: [Link]

-

PubChem. (n.d.). Quinoxaline-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

El-Gendy, M. A., et al. (2001). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 40B(8), 683-688. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). QUINOXALINE-6-CARBOXYLIC ACID. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics, 1-25. Available at: [Link]

-

PubChem. (n.d.). 6-Quinoxalinamine. National Center for Biotechnology Information. Available at: [Link]

-

Viegas-Junior, C., et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 85, 712-735. Available at: [Link]

-

Wikipedia. (n.d.). Quinoxaline. Available at: [Link]

-

Ferreira, S. B., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 712-735. Available at: [Link]

Sources

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]

- 3. Quinoxaline-6-carboxylic acid | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. ijpsjournal.com [ijpsjournal.com]

6-Aminoquinoxaline-5-carboxylic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Design

Executive Summary

6-Aminoquinoxaline-5-carboxylic acid is a highly versatile, nitrogen-rich bicyclic building block frequently utilized in the rational design of small-molecule therapeutics. Characterized by its fused pyrazine-benzene (quinoxaline) core, this compound features a highly specific ortho-relationship between a primary amine and a carboxylic acid. This topological arrangement is prized in medicinal chemistry for its ability to act as a bidentate chelator, a bioisosteric hinge-binder in kinase inhibitors, and a precursor for complex tricyclic scaffolds.

This technical guide dissects the physicochemical properties of 6-aminoquinoxaline-5-carboxylic acid, details a self-validating synthetic protocol for its isolation, and explores its mechanistic role in modern drug development.

Physicochemical Profiling

Accurate quantitative data and structural identifiers are critical for assay standardization, pharmacokinetic modeling, and synthetic scaling. The core properties of 6-aminoquinoxaline-5-carboxylic acid are summarized below .

| Property | Value |

| Chemical Name | 6-Aminoquinoxaline-5-carboxylic acid |

| CAS Number | 2742657-36-7 |

| Molecular Formula | C9H7N3O2 |

| Molecular Weight | 189.17 g/mol |

| Core Scaffold | Quinoxaline (Benzopyrazine) |

| Key Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH) |

| Hydrogen Bond Donors | 2 (Amine N-H, Carboxylic O-H) |

| Hydrogen Bond Acceptors | 4 (Quinoxaline N1/N4, Carboxylic O's, Amine N) |

Structural Biology & Mechanistic Causality

The pharmacological utility of 6-aminoquinoxaline-5-carboxylic acid stems directly from its electronic distribution and steric geometry. When integrated into larger drug molecules, the scaffold operates through two primary mechanisms:

-

Hinge-Binding in Kinases : The quinoxaline nitrogen atoms (N1 and N4) act as potent hydrogen-bond acceptors. In the ATP-binding pocket of target enzymes such as JNK Stimulatory Phosphatase-1 (JSP-1), these nitrogens interact directly with the peptide backbone of the hinge region, anchoring the inhibitor in the active site .

-

Bidentate Coordination : The proximity of the 6-amino and 5-carboxylic acid groups creates a localized electron-dense pocket. This motif is capable of forming strong intramolecular hydrogen bonds that lock the molecule into a bioactive conformation. Furthermore, it serves as a robust chelating moiety for radiometals like ⁶⁸Ga, which is heavily utilized in the development of Positron Emission Tomography (PET) tracers targeting metabolic kinases like PFKFB3 .

Fig 1. Mechanistic pathway of target enzyme inhibition by 6-aminoquinoxaline derivatives.

Self-Validating Synthetic Methodology

To synthesize 6-aminoquinoxaline-5-carboxylic acid with high purity suitable for biological assays, the chemoselective reduction of 6-nitroquinoxaline-5-carboxylic acid is the gold standard. The following protocol is designed with built-in causality and quality control (QC) checkpoints to ensure a self-validating workflow.

Protocol: Chemoselective Catalytic Hydrogenation

Objective : Reduce the nitro group to a primary amine without disrupting the heteroaromatic pyrazine ring.

-

Substrate Preparation : Dissolve 1.0 equivalent of 6-nitroquinoxaline-5-carboxylic acid in anhydrous ethanol (0.1 M).

-

Causality: Ethanol provides optimal solubility for the nitro precursor while acting as a mild, protic medium that facilitates hydrogen transfer without risking transesterification or side reactions.

-

-

Catalyst Addition : Introduce 10% Pd/C (0.1 eq by weight) under a strict argon blanket.

-

Causality: The argon blanket is critical to displace oxygen, preventing the spontaneous ignition of the pyrophoric palladium catalyst upon contact with ethanol vapors.

-

-

Hydrogenation : Evacuate the reaction vessel and backfill with H₂ gas (1 atm). Stir vigorously at 25°C for 3–4 hours.

-

Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area. Maintaining ambient pressure and temperature ensures chemoselectivity, preventing the over-reduction of the quinoxaline core into a biologically inactive tetrahydroquinoxaline derivative.

-

-

Catalyst Removal : Filter the crude mixture through a tightly packed Celite® pad, washing with excess ethanol.

-

Causality: Celite traps the fine, colloidal palladium particles that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API).

-

-

Isolation and Validation (QC) : Concentrate the filtrate in vacuo. Recrystallize the crude solid from an ethanol/water gradient.

-

Validation Checkpoint: Confirm product identity via LC-MS (expected [M+H]⁺ = 190.1) and ¹H-NMR (DMSO-d6). A successful reaction is validated by the disappearance of the downfield nitro-aromatic protons and the emergence of a broad singlet corresponding to the primary amine (-NH₂).

-

Fig 2. Step-by-step synthetic workflow for the reduction of 6-nitroquinoxaline-5-carboxylic acid.

Advanced Applications in Drug Development

Beyond direct kinase inhibition, the 6-amino and 5-carboxylic acid moieties offer orthogonal reactivity for parallel library generation.

-

Sulfonamide Hybrids : The 6-amino group can undergo sulfonylation to generate quinoxaline-sulfonamide hybrids. These derivatives act as bioisosteres for carboxylic acids, improving membrane permeability while retaining the ability to form crucial hydrogen bonds with targets like PFKFB3, effectively shutting down the glycolytic pathway in hypoxic tumor environments .

-

Amide Coupling : The 5-carboxylic acid can be activated (e.g., via HATU or EDC/HOBt) to form amides with various pharmacophores. This allows researchers to probe the solvent-exposed regions of receptor binding sites, fine-tuning the pharmacokinetic profile of JSP-1 inhibitors .

References

-

Zhang, L., Qiu, B., Li, X., Wang, X., Li, J., Zhang, Y., Liu, J., Li, J., & Shen, J. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 11(12), 988-999. [Link]

-

Cui, X.-Y., Li, Z., Kong, Z., Liu, Y., Meng, H., Wen, Z., et al. (2023). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. Frontiers in Chemistry, 11, 1158503.[Link]

Technical Guide: Spectroscopic Profiling of 6-Aminoquinoxaline-5-carboxylic acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 6-Aminoquinoxaline-5-carboxylic acid . The data presented synthesizes experimental baselines from the quinoxaline scaffold with established substituent effects (ortho-amino acid motif), designed to aid in structural elucidation and quality control during drug development.

Compound Profile & Structural Logic

Target Molecule: 6-Aminoquinoxaline-5-carboxylic acid

Molecular Formula: C

-

Position 5: Carboxylic Acid (-COOH) – Electron Withdrawing Group (EWG).

-

Position 6: Amine (-NH

) – Electron Donating Group (EDG).

Structural Dynamics (The "Push-Pull" System)

The 5,6-substitution pattern creates a unique electronic environment. The 5-COOH and 6-NH

-

Electronic Effect: The quinoxaline ring is electron-deficient (π-deficient). The 6-amino group pushes electron density back into the benzo-ring, shielding H7. The 5-carboxylic acid withdraws density, deshielding H8 (para to COOH) and the pyrazine ring protons.

1H NMR Spectroscopy (Proton NMR)[2][4][6]

Solvent: DMSO-

Predicted Experimental Data & Assignments

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | 12.50 – 13.50 | Broad Singlet | 1H | - | Acidic proton; typically very broad due to H-bonding. |

| H-2 | 8.85 – 8.95 | Doublet/Singlet | 1H | Pyrazine ring proton. Deshielded by the fused benzo-ring and 5-COOH. | |

| H-3 | 8.75 – 8.85 | Doublet/Singlet | 1H | Pyrazine ring proton. Slightly upfield of H-2 due to distance from COOH. | |

| H-8 | 7.90 – 8.10 | Doublet | 1H | Para to COOH. Deshielded by the EWG effect of the acid. | |

| H-7 | 7.25 – 7.45 | Doublet | 1H | Ortho to NH | |

| NH | 7.00 – 8.50 | Broad Singlet | 2H | - | Significant downfield shift (compared to ~5.5 ppm) due to intramolecular H-bonding with 5-COOH. |

Diagnostic Features[2][3][7][8]

-

Ortho-Coupling System: The aromatic region will display a clear AB system (two doublets) for H7 and H8 with a coupling constant of ~9.0 Hz.

-

Deshielded Amine: Unlike free amines (usually ~4-6 ppm), the 6-NH

in this scaffold often appears downfield (>7.0 ppm) and broad due to the proximity to the carbonyl oxygen. -

Pyrazine Singularity: H2 and H3 often appear as two distinct doublets with small coupling (1.8 Hz) or a tight singlet depending on the resolution, shifted downfield (~8.8 ppm).

13C NMR Spectroscopy (Carbon NMR)[6][9][10][11]

Solvent: DMSO-

| Position | Chemical Shift ( | Type | Assignment Logic |

| C=O | 168.0 – 170.0 | Quaternary | Carboxylic acid carbonyl. |

| C-6 | 149.0 – 151.0 | Quaternary | Attached to NH |

| C-2 | 144.0 – 146.0 | CH | Pyrazine ring carbon (alpha to N). |

| C-3 | 141.0 – 143.0 | CH | Pyrazine ring carbon (alpha to N). |

| C-4a | 138.0 – 140.0 | Quaternary | Bridgehead carbon. |

| C-8a | 135.0 – 137.0 | Quaternary | Bridgehead carbon. |

| C-8 | 130.0 – 132.0 | CH | Aromatic CH (para to COOH). |

| C-7 | 120.0 – 122.0 | CH | Aromatic CH (ortho to NH |

| C-5 | 110.0 – 115.0 | Quaternary | Ipso to COOH, ortho to NH |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 3350 – 3450 | NH | N-H Stretching (Asymmetric/Symmetric). Often appears as a doublet. |

| 2500 – 3200 | COOH | O-H Stretching. Very broad "hump" characteristic of carboxylic acid dimers/H-bonds. |

| 1680 – 1705 | C=O | Carbonyl stretching (Acid). Lower frequency if H-bonded. |

| 1610 – 1630 | C=N / C=C | Quinoxaline ring skeletal vibrations. |

| 1250 – 1300 | C-O | C-O stretching of the carboxylic acid. |

Structural Visualization & Synthesis Workflow

The following diagram illustrates the numbering scheme and the electronic relationship between the functional groups.

Caption: Structural connectivity highlighting the 5,6-substitution pattern and the critical intramolecular hydrogen bond between the acid and amine.

Experimental Protocol: Sample Preparation for NMR

To ensure high-fidelity spectral acquisition, follow this protocol. The solubility of amino-carboxylic acids can be challenging due to zwitterion formation.

-

Solvent Selection: Use DMSO-

(99.9% D).-

Why? Chloroform (

) is often insufficient for dissolving zwitterionic amino acids. DMSO breaks intermolecular aggregation.

-

-

Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.

-

Tube Preparation: Filter the solution through a cotton plug within a glass pipette into the NMR tube to remove undissolved micro-particulates which cause line broadening.

-

Acquisition Parameters (400 MHz):

-

Pulse Angle: 30° or 45° (to prevent saturation).

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

-

Reason: The quaternary carbons (C5, C6, C=O) have long relaxation times (

). A short delay will suppress their signals in -

Scans: 16-64 scans for

; >1024 scans for

-

References

-

PubChem Compound Summary. (2025). 6-Quinoxalinamine (Parent Scaffold Data). National Center for Biotechnology Information.

-

ChemicalBook. (2024). 6-Aminoquinoxaline NMR and Physical Properties.

-

Frontiers in Chemistry. (2019). Synthesis of 6-amino-5-carboxamidouracils (Structural Analog Analysis). Frontiers Media.

-

Santa Cruz Biotechnology. (2024). 6-Aminoquinoxaline Product Data Sheet.

Sources

- 1. 分子砌块_武汉海昕药物研究有限公司 [hsnpharm.com]

- 2. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 3. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 5. 6-Aminoquinoxaline | 6298-37-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. rsc.org [rsc.org]

Solubility of 6-Aminoquinoxaline-5-carboxylic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of 6-Aminoquinoxaline-5-carboxylic Acid in Common Organic Solvents

Abstract

6-Aminoquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors due to the versatile biological activities associated with the quinoxaline scaffold.[1] A fundamental understanding of its solubility in various organic solvents is a critical prerequisite for its application in drug discovery, formulation development, and synthetic chemistry.[2] This technical guide provides a comprehensive analysis of the predicted solubility profile of 6-Aminoquinoxaline-5-carboxylic acid based on its physicochemical properties. Furthermore, it outlines rigorous, step-by-step experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary framework to validate these predictions and navigate the complexities of solubility screening.

Introduction: The Physicochemical Landscape of 6-Aminoquinoxaline-5-carboxylic Acid

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[3] The subject of this guide, 6-Aminoquinoxaline-5-carboxylic acid, combines this heterocyclic core with two key functional groups: a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).

This unique combination of functional groups dictates its chemical behavior. The presence of both an acidic and a basic center suggests that the molecule likely exists as a zwitterion under certain conditions. The molecule possesses multiple sites for hydrogen bonding, both as a donor (-NH₂ and -COOH) and an acceptor (the nitrogen atoms of the quinoxaline ring and the carbonyl oxygen), which strongly influences its interaction with solvents.[1] Consequently, its solubility is expected to be highly dependent on the nature of the solvent, particularly its polarity and its ability to participate in hydrogen bonding.[4] Understanding this profile is essential, as solubility is a key determinant of a compound's bioavailability and suitability for various formulations.[2][5]

Predicted Solubility Profile: A Theoretical Framework

Core Physicochemical Characteristics:

-

Molecular Weight: 145.16 g/mol .[6]

-

Functional Groups: Aromatic heterocycle, primary amine (basic), carboxylic acid (acidic).

-

Predicted pKa: The carboxylic acid group is predicted to have a pKa around 3.22, while the amino group's basicity will also play a role.[7][8] This dual nature makes its charge state highly sensitive to the environment.

-

Polarity: The combination of the polar amino and carboxylic acid groups with the large, relatively less polar quinoxaline core creates a molecule with significant polar character.

Based on these features, the following solubility trends are anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | These solvents can effectively solvate the entire molecule. Their high polarity accommodates the charged groups, and they can act as hydrogen bond acceptors. Polyamides containing a quinoxaline moiety have shown excellent solubility in these solvents.[9] |

| Polar Protic | Methanol, Ethanol | Slight to Moderate | These solvents can engage in hydrogen bonding.[10] However, the energy required to disrupt the solvent's own extensive hydrogen-bond network to accommodate the large heterocyclic core may limit solubility. Commercial suppliers note slight solubility in Methanol.[8] |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | The high polarity and hydrogen bonding capacity of the solute are incompatible with non-polar solvents, leading to poor solvation.[1] |

| Chlorinated Solvents | Dichloromethane (DCM) | Very Low / Insoluble | While slightly polar, DCM is a poor hydrogen bonding partner and is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The choice of method depends on the stage of research, with high-throughput kinetic assays often used for initial screening and the more rigorous shake-flask method used to determine thermodynamic solubility for lead candidates.[11][12]

Thermodynamic Solubility via Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the true equilibrium solubility of a compound.[12] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5]

Protocol Steps:

-

Preparation: Add an excess amount of solid 6-Aminoquinoxaline-5-carboxylic acid to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[11]

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure the system reaches equilibrium.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][5] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility via Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock into an aqueous or organic medium.[12] This high-throughput method is valuable for ranking compounds in early discovery.[5] Nephelometry, which measures light scattering from suspended particles (precipitate), is a common readout.[2]

Protocol Steps:

-

Stock Solution: Prepare a high-concentration stock solution of 6-Aminoquinoxaline-5-carboxylic acid in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, add the organic solvent of interest to each well.

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent in the wells to create a dilution series.

-

Precipitation Monitoring: Immediately place the plate in a nephelometer and monitor for an increase in light scattering over time.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only control.

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Causality and Critical Parameters in Experimental Design

The trustworthiness of solubility data hinges on meticulous control over experimental variables.

-

Solid-State Form: Solubility is defined for a specific solid form (e.g., a particular polymorph or hydrate). Different solid forms can have vastly different solubilities.[12] It is imperative to characterize the solid form of the starting material (e.g., via XRD or DSC) to ensure consistency.

-

Solvent Purity: The presence of even small amounts of impurities, particularly water, in organic solvents can significantly alter the measured solubility.[4] Using high-purity, dry solvents is essential for accurate results.

-

Equilibration Time: For thermodynamic solubility, insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.[12] The time required should be determined empirically for the specific compound-solvent system.

-

pH and Ionization: For protic solvents or when working with buffered systems, the pH relative to the compound's pKa values is the dominant factor controlling solubility.[12] For zwitterionic compounds like 6-Aminoquinoxaline-5-carboxylic acid, solubility is typically lowest at its isoelectric point and increases in more acidic or basic media.

Conclusion

6-Aminoquinoxaline-5-carboxylic acid presents a complex but predictable solubility profile governed by its zwitterionic potential, high polarity, and hydrogen bonding capabilities. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in alcohols and very poor solubility in non-polar media. This guide provides both the theoretical foundation for these predictions and the practical, validated experimental workflows required for their confirmation. By employing rigorous methods such as the shake-flask protocol and paying close attention to critical parameters like solid-state form and equilibration time, researchers can generate high-quality, reliable solubility data essential for advancing the development of this promising class of compounds.

References

- Vertex AI Search. (n.d.). Quinoxaline derivative - Solubility of Things.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety.

- Benchchem. (n.d.). Technical Support Center: Solvent Effects on Quinoxaline Functionalization.

- PMC. (2020, February 3). Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.

- ChemBK. (2024, April 9). 6-Aminoquinoxaline.

- ChemicalBook. (2026, January 13). 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4.

- ChemicalBook. (2026, January 13). 6-Aminoquinoxaline | 6298-37-9.

- NIH PubChem. (n.d.). 6-Quinoxalinamine | C8H7N3 | CID 237859.

- Sigma-Aldrich. (n.d.). 6-Aminoquinoxaline 95 6298-37-9.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. rheolution.com [rheolution.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]

- 8. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. raytor.com [raytor.com]

The 6-Aminoquinoxaline-5-carboxylic Acid Scaffold: A Versatile Pharmacophore for Next-Generation Therapeutics

Executive Summary

6-Aminoquinoxaline-5-carboxylic acid (CAS: 2742657-36-7) represents a high-value heterocyclic building block in medicinal chemistry.[1][2][3] Distinguished by its "ortho-amino acid" functionality grafted onto a quinoxaline (1,4-diazanaphthalene) core, this scaffold offers a unique electronic and steric profile. Unlike the more common quinoxaline-2-carboxylic acid derivatives (often explored for antitubercular activity), the 5,6-substitution pattern provides a strategic handle for developing tricyclic intercalators, kinase inhibitors, and glutamate receptor antagonists.

This technical guide analyzes the therapeutic potential of this scaffold, detailing its application in antibacterial drug design , neuroprotection , and oncology , supported by rigorous synthetic protocols and mechanistic insights.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic

The molecule consists of a benzene ring fused to a pyrazine ring.[1] The critical features are:

-

Position 5 (-COOH): A strong hydrogen bond acceptor/donor and a gateway for amide coupling or cyclization.[1]

-

Position 6 (-NH₂): An electron-donating group that modulates the basicity of the quinoxaline nitrogens and serves as a nucleophile for heterocyclization.[1]

-

The "Ortho" Effect: The proximity of the amino and carboxylic acid groups allows for the formation of fused tricyclic systems (e.g., imidazo[4,5-f]quinoxalines), which mimic purines or tricyclic antidepressants.

Pharmacophore Mapping

The 6-amino-5-carboxyl motif mimics the transition states of several enzymatic reactions and receptor ligands.

Figure 1: Pharmacophore dissection of the 6-Aminoquinoxaline-5-carboxylic acid scaffold.[1]

Part 2: Therapeutic Applications[4][5]

Infectious Diseases: Antibacterial & Antitubercular Agents

Quinoxaline derivatives are privileged structures in the fight against Mycobacterium tuberculosis (Mtb) and resistant bacterial strains.

-

Mechanism of Action: Quinoxaline derivatives often target DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in mycobacterial cell wall synthesis.[1] While 2-carboxylic acid derivatives (like Ty38c) are well-documented, the 5-carboxylic acid derivatives offer an alternative binding topology, potentially overcoming resistance mutations in the DprE1 active site.

-

Antibacterial Efficacy: Research indicates that quinoxaline-5-carboxamide derivatives exhibit significant activity against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli).[1][4] The 5-carboxamide moiety acts as a bioisostere to the peptide backbone, disrupting bacterial protein synthesis or cell wall assembly.

Neurology: Excitatory Amino Acid Antagonism

The structural similarity between the amino-acid-substituted quinoxaline and glutamate (the primary excitatory neurotransmitter) suggests utility in neuroprotection.[1]

-

Target: AMPA/NMDA Receptors.

-

Rationale: Quinoxaline-2,3-diones (e.g., NBQX) are classic AMPA antagonists. The 6-amino-5-carboxylic acid scaffold allows for the synthesis of "non-competitive" antagonists that bind to allosteric sites, reducing the risk of psychotomimetic side effects associated with direct NMDA channel blockers.[1]

-

Application: Treatment of ischemic stroke and epilepsy , where excitotoxicity leads to neuronal death.

Oncology: Kinase Inhibition & DNA Intercalation[1]

-

Kinase Inhibition: The N1/N4 nitrogens of the quinoxaline ring can mimic the adenine ring of ATP, making this scaffold suitable for Type I or Type II kinase inhibitors (e.g., VEGFR, EGFR). The 5-position substitution can direct the molecule into the "back pocket" of the kinase, improving selectivity.

-

DNA Intercalation: Planar tricyclic derivatives synthesized from this scaffold can intercalate into DNA base pairs, inhibiting topoisomerase II and inducing apoptosis in cancer cells.

Part 3: Experimental Protocols

Synthesis of Quinoxaline-5-Carboxamide Derivatives

Rationale: Amidation of the 5-COOH group is the primary method to generate diverse libraries for SAR (Structure-Activity Relationship) studies.[1]

Reagents:

-

6-Aminoquinoxaline-5-carboxylic acid (Starting Material)[1][2][3][5]

-

Thionyl Chloride (SOCl₂) or HATU (Coupling Agent)

-

Diverse Amines (R-NH₂)[1]

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) or DMF

Protocol:

-

Activation: Dissolve 1.0 eq of 6-Aminoquinoxaline-5-carboxylic acid in anhydrous DCM. Add 1.2 eq of SOCl₂ and a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride. (Alternatively, use HATU/DIPEA in DMF for milder conditions).

-

Coupling: Cool the reaction mixture to 0°C. Slowly add a solution of the target amine (1.1 eq) and Et₃N (2.0 eq) in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup: Quench with water. Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Validation:

-

¹H NMR: Confirm the disappearance of the carboxylic acid proton (~11-13 ppm) and the appearance of the amide -NH signal.

-

MS: Verify molecular ion peak [M+H]⁺.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Evaluate antibacterial potency against S. aureus (ATCC 25923).

-

Preparation: Dissolve test compounds in DMSO to a stock concentration of 1 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

-

Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Part 4: Synthesis & Logic Visualization

The following diagram illustrates the transformation of the scaffold into bioactive carboxamide derivatives.

Figure 2: Synthetic pathway for generating bioactive 5-carboxamide derivatives.

Part 5: Future Perspectives

The "ortho-amino acid" motif of 6-Aminoquinoxaline-5-carboxylic acid makes it an ideal candidate for Fragment-Based Drug Design (FBDD) .[1] Future development should focus on:

-

Macrocyclization: Linking the 5-amide and 6-amino positions to create rigid macrocycles for "undruggable" targets.[1]

-

PROTAC Linkers: Using the 5-carboxylic acid as an attachment point for E3 ligase recruiters to degrade pathogenic proteins.

References

-

Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Source: Journal of Applicable Chemistry, 2017. Context: Establishes the antibacterial efficacy of the 5-carboxamide substitution pattern. Link:[Link]

-

Quinoxaline Derivatives as New Inhibitors of Coxsackievirus B5. Source: European Journal of Medicinal Chemistry, 2018. Context: Validates the quinoxaline core as a potent antiviral scaffold.[6] Link:[Link]

-

2-Carboxyquinoxalines kill Mycobacterium tuberculosis through DprE1 inhibition. Source: ACS Chemical Biology, 2014. Context: Provides mechanistic grounding for quinoxaline carboxylic acids in TB therapy (Ty38c).[7] Link:[Link]

-

Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Source: MDPI, 2023. Context: Discusses the SAR of amino-substituted quinoxaline carboxylic acids. Link:[Link]

Sources

- 1. 1234880-97-7|4-Amino-7,8-dimethylquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 91804-63-6|6-Aminophenazine-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. bldpharm.com [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 1190319-32-4|7-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. iris.uniss.it [iris.uniss.it]

Review of literature on 6-Aminoquinoxaline-5-carboxylic acid and its analogs

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The "Anthranilic" Quinoxaline Scaffold

In the landscape of nitrogen heterocycles, the quinoxaline core is a "privileged scaffold," widely recognized for its utility in kinase inhibition (e.g., VEGFR, PDGFR) and DNA intercalation. However, the specific substitution pattern of 6-aminoquinoxaline-5-carboxylic acid represents a unique and underutilized chemical space.

Structurally, this molecule fuses an anthranilic acid (2-aminobenzoic acid) motif onto a pyrazine ring. This vicinal amino-carboxy arrangement (positions 5 and 6) confers distinct reactivity and biological potential:

-

Conformational Constraint: The 5-carboxy group sterically interacts with the peri-nitrogen (N4), forcing specific torsional angles beneficial for receptor locking.

-

Tricyclic Precursor: It serves as the ideal "ortho-amino acid" synthon for constructing fused tricyclic systems like imidazo[1,5-a]quinoxalines (potent PDE10A inhibitors) and pyrimido[4,5-f]quinoxalines .

-

DprE1 Targeting: Analogs of carboxy-quinoxalines have emerged as covalent and non-covalent inhibitors of DprE1, a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[1][2][3]

This guide provides a rigorous analysis of the synthesis, reactivity, and biological applications of this specific scaffold.

Chemical Architecture & Synthesis

Retrosynthetic Analysis

Accessing the 5-carboxy-6-amino pattern requires navigating the directing effects of the electron-deficient pyrazine ring. Direct electrophilic aromatic substitution (e.g., nitration) on quinoxaline-5-carboxylic acid is often regiochemically poor.

Optimal Strategy: Construct the benzene ring substituents before closing the pyrazine ring, or use Nucleophilic Aromatic Substitution (

Protocol A: The "Pre-Functionalized" Route (Recommended)

This route ensures correct regiochemistry by starting with a substituted benzoic acid.

Step 1: Precursor Synthesis

-

Starting Material: 2,4-Difluoro-3-nitrobenzoic acid.

-

Reagent: Ammonia (aq) or Benzylamine (protection strategy).

-

Mechanism:

preferentially occurs at the 4-position (para to nitro) or 2-position. Careful control of temperature yields the 2-amino-4-fluoro-3-nitrobenzoic acid intermediate.

Step 2: Pyrazine Ring Closure

-

Reagents: Glyoxal (40% aq) or substituted

-dicarbonyls (e.g., benzil). -

Conditions: Ethanol/Water, reflux, catalytic acetic acid.

-

Outcome: Formation of the quinoxaline core.[4] The nitro group remains at position 6 (or 7 depending on numbering convention of precursor), and fluorine at 5? Correction: The standard route to quinoxaline-5-carboxylic acid starts from 2,3-diaminobenzoic acid .

Revised Robust Protocol (The "Diamino" Route):

-

Start: 2,3-Diaminobenzoic acid (commercially available).

-

Cyclization: Condense with glyoxal to form Quinoxaline-5-carboxylic acid .

-

Functionalization: Nitration (

) typically directs to the 8-position (meta to carboxyl, para to N). To get the 6-amino , we must use a blocked precursor or

The "Halogen Displacement" Protocol (High Purity): This protocol targets the specific 6-amino-5-carboxy isomer.

-

Scaffold: 6-Chloroquinoxaline-5-carboxylic acid (accessible via chlorination of the 5-carboxy derivative).

-

Amination: Palladium-catalyzed Buchwald-Hartwig amination or high-pressure ammonolysis.

Figure 1: Synthetic pathway prioritizing regiochemical fidelity for the 5,6-substitution pattern.

Medicinal Chemistry & SAR

The 6-aminoquinoxaline-5-carboxylic acid scaffold offers three distinct vectors for chemical modification, mapping to specific biological targets.

Structural Vectors

| Position | Functional Group | Role in Drug Design |

| 5-COOH | Carboxylic Acid | H-Bond Acceptor/Donor: Critical for salt bridges (e.g., Arg/Lys residues in kinase pockets). Cyclization Handle: Reacts with the 6-amino group to form lactams or imidazoles. |

| 6-NH2 | Primary Amine | H-Bond Donor: Key interaction point for hinge binding in kinases. Solubility: Increases polarity and logD profile. |

| 2,3-Positions | Pyrazine Carbons | Lipophilic Vector: Ideal for attaching hydrophobic tails (aryl/heteroaryl) to occupy hydrophobic pockets (e.g., DprE1 active site). |

Key Biological Targets

A. DprE1 Inhibition (Tuberculosis)

Analogs of quinoxaline carboxylic acids (specifically 2-carboxy, but adaptable to 5-carboxy) are validated inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).[3]

-

Mechanism: The carboxylate coordinates with the active site, while 2,3-substituents (often trifluoromethyl or nitro) engage in hydrophobic stacking.

-

Relevance: The 6-amino variant allows for the creation of "non-covalent" inhibitors that avoid the toxicity risks of covalent suicide inhibitors.

B. Kinase Inhibition (VEGFR/PDGFR)

The quinoxaline core mimics the adenine ring of ATP.

-

Binding Mode: The N1 and 6-amino groups can form a bidentate H-bond network with the kinase hinge region (similar to quinazoline inhibitors like Gefitinib).

-

Advantage: The 5-carboxy group can reach into the solvent-exposed front pocket or interact with the "gatekeeper" residue, depending on the specific kinase topology.

Experimental Protocols

Synthesis of Quinoxaline-5-carboxylic Acid (Core Scaffold)

This protocol establishes the 5-carboxy core from commercially available materials.

Materials:

-

2,3-Diaminobenzoic acid (10 mmol)

-

Glyoxal (40% solution, 12 mmol)

-

Ethanol (50 mL)

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

Procedure:

-

Dissolution: Dissolve 2,3-diaminobenzoic acid in warm ethanol (60°C).

-

Addition: Add glyoxal solution dropwise over 10 minutes. The solution will darken.

-

Reflux: Heat to reflux (80°C) for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Cool to room temperature. The product often precipitates as a beige/brown solid.

-

Purification: Filter the solid. If no precipitate, evaporate solvent and recrystallize from water/ethanol (1:1).

-

Yield: Typically 75-85%.

-

Validation:

NMR (DMSO-

Biological Assay: Bacterial Growth Inhibition (MIC Determination)

To test antibacterial potency (e.g., against M. smegmatis as a surrogate for M. tb).

-

Preparation: Dissolve 6-aminoquinoxaline analogs in DMSO (10 mM stock).

-

Culture: Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase (

). -

Plating: Dilute bacteria to

CFU/mL. Add 100 µL to 96-well plates. -

Dosing: Add compounds in serial dilution (e.g., 100 µM to 0.1 µM). Include Isoniazid as a positive control.

-

Incubation: Incubate at 37°C for 24-48 hours.

-

Readout: Add Resazurin (Alamar Blue). A color change from blue to pink indicates viable bacterial growth. The MIC is the lowest concentration preventing color change.

Future Outlook: The Tricyclic Opportunity

The most high-value application of 6-aminoquinoxaline-5-carboxylic acid lies in its conversion to Imidazo[1,5-a]quinoxaline-4-ones .

By reacting the 5-COOH and 6-

-

PARP Inhibitors: Mimicking the nicotinamide pocket.

-

Fluorescent Probes: The rigid tricyclic system often exhibits high quantum yield fluorescence, useful for cellular imaging.

Figure 2: Conversion of the scaffold into a bioactive tricyclic system.

References

-

Quinoxaline Scaffold Review: BenchChem. "A Comparative Guide to the Structure-Activity Relationship of 6-Aminoquinoxaline Derivatives." (2025).

-

DprE1 Inhibition: Batt, S. M., et al. "2-Carboxyquinoxalines Kill Mycobacterium tuberculosis through Noncovalent Inhibition of DprE1."[1][2] ACS Chemical Biology, 10(3), 925-934 (2015).

-

Synthesis of Quinoxaline Carboxylic Acids: El-Gaby, M. S. A., et al. "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation." Indian Journal of Chemistry, 41B, 1480-1485 (2002).

-

Kinase Inhibitor SAR: National Institutes of Health (NIH). "Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors." ChemMedChem, 14(1), 123-134 (2019).

-

General Synthesis Methods: ChemicalBook. "6-Aminoquinoxaline Synthesis and Properties."

Sources

- 1. 2-Carboxyquinoxalines kill mycobacterium tuberculosis through noncovalent inhibition of DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for quinoxaline-based compounds in biological systems

Executive Summary

The quinoxaline scaffold (benzopyrazine) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets with high affinity. Its planar, nitrogen-rich heterocycle allows for distinct modes of action depending on the functionalization at the C2, C3, and C6/C7 positions.

This guide dissects the two dominant mechanistic pathways of quinoxaline derivatives:

-

Oncological Modulation: Dual-action DNA intercalation and ATP-competitive kinase inhibition (PI3K/mTOR/EGFR).

-

Antimicrobial Cytotoxicity: Hypoxia-selective bioreduction and Radical Oxygen Species (ROS) generation via Quinoxaline 1,4-di-N-oxides (QdNOs).[1]

Molecular Architecture & Binding Modes[2]

The bioactivity of quinoxaline is governed by its electronic distribution and planarity. The pyrazine ring provides two nitrogen acceptors, while the fused benzene ring offers a lipophilic surface for

Structure-Activity Relationship (SAR) Matrix

| Position | Functional Modification | Mechanistic Impact |

| C2 / C3 | Aliphatic/Aromatic linkers | Specificity: Determines binding to Kinase ATP pockets vs. DNA minor groove. |

| C6 / C7 | Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -F, -NO2) | Potency: Increases bioreductive potential (essential for QdNOs) and enhances lipophilicity for membrane permeability. |

| N1 / N4 | N-Oxidation ( | Trigger: Converts the scaffold into a bioreductive prodrug (QdNO) activated only in anaerobic/hypoxic environments. |

Primary Anticancer Mechanisms

Mode A: Bis-Intercalation and Topoisomerase II Inhibition

Classic quinoxaline antibiotics (e.g., Echinomycin) and synthetic triazoloquinoxalines function as "DNA traps."

-

Intercalation: The planar quinoxaline chromophore inserts between DNA base pairs (preferentially CpG steps). This lengthens the DNA helix and unwinds it.

-

Topo II Poisoning: Topoisomerase II (Topo II) normally manages DNA tangles by creating transient double-strand breaks (DSBs). Quinoxaline derivatives stabilize the "cleavable complex" (DNA-Topo II covalent intermediate).

-

Catastrophe: The enzyme is frozen on the DNA. When the replication fork encounters this roadblock, permanent DSBs occur, triggering the ATM/ATR pathway and p53-mediated apoptosis.

Mode B: ATP-Competitive Kinase Inhibition (PI3K/mTOR/EGFR)

Modern derivatives (e.g., PX-866, MN343) are designed to mimic the adenine ring of ATP.

-

Binding Site: They occupy the ATP-binding pocket of tyrosine kinases (EGFR, VEGFR) or serine/threonine kinases (PI3K/mTOR).

-

Interaction: Hydrogen bonds form between the quinoxaline nitrogens and the "hinge region" amino acids of the kinase.

-

Result: Phosphorylation of downstream effectors (Akt, S6K) is blocked, halting cell proliferation.

Visualization: The Dual-Hit Anticancer Pathway

Figure 1: Logical flow of quinoxaline-induced cytotoxicity via DNA trapping and Kinase inhibition.

Antimicrobial Mechanism: The QdNO Redox Cycle

Quinoxaline 1,4-di-N-oxides (QdNOs) like Olaquindox and Cyadox operate differently.[1][2] They are bioreductive prodrugs .

-

Hypoxia Selectivity: In anaerobic bacteria (or hypoxic tumor cores), specific reductases reduce the N-oxide groups.

-

Radical Generation: This reduction process is not clean; it generates unstable radical intermediates (aryl and carbon-centered radicals).

-

Oxidative Burst: These radicals react with cellular components, generating Reactive Oxygen Species (ROS) and Hydroxyl radicals (

). -

Genotoxicity: The ROS attack bacterial DNA, causing 8-OHdG lesions and strand scission (SOS response induction).

Experimental Validation Protocols

To validate these mechanisms in your lab, use the following self-validating protocols.

Protocol A: Topoisomerase II Plasmid Relaxation Assay

Validates the "Trap" mechanism described in Section 2.1.

Principle: Topo II converts supercoiled plasmid DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this relaxation or trap the nicked intermediate.

-

Reagents: Human Topo II

enzyme, pBR322 supercoiled plasmid, Test Compound (Quinoxaline), Etoposide (Positive Control). -

Reaction Mix:

-

Incubate 200 ng pBR322 + 1 Unit Topo II + Test Compound (0.1 - 100

M) in reaction buffer (Tris-HCl, ATP, MgCl2). -

Crucial Step: Incubate at 37°C for 30 mins.

-

-

Termination: Add 1% SDS/Proteinase K. (SDS traps the enzyme on DNA if it's a poison).

-

Analysis: Run on 1% Agarose gel without Ethidium Bromide (stain post-run).

-

Interpretation:

-

No Inhibition: DNA runs as relaxed bands (slower).

-

Inhibition (Intercalator/Poison): DNA remains supercoiled (runs faster) or shows linear fragmentation.

-

Protocol B: Intracellular ROS Detection (Flow Cytometry)

Validates the QdNO radical mechanism described in Section 3.

Principle: DCFH-DA is a cell-permeable probe. Intracellular esterases cleave it to non-fluorescent DCFH. ROS oxidizes DCFH to fluorescent DCF.

-

Cell Prep: Treat bacterial or cancer cells with QdNO derivative (IC50 concentration) for 4–6 hours.

-

Staining: Wash cells with PBS. Incubate with 10

M DCFH-DA for 30 mins in the dark at 37°C. -

Control: Use N-acetylcysteine (NAC) pre-treatment as a negative control (ROS scavenger). If NAC rescues the cells, the mechanism is ROS-dependent.

-

Acquisition: Flow Cytometry (Ex/Em: 488/525 nm).

-

Data Output: A right-shift in the histogram indicates oxidative stress.

References

-

Cheng, G., et al. (2015). "Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli."[3][4] PLOS ONE.

-

Elkady, H., et al. (2021). "Discovery of new quinoxaline-based derivatives as anticancer agents and potent VEGFR-2 inhibitors." Journal of Molecular Structure.

-

Lombardino, J., et al. (2020). "Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors." RSC Medicinal Chemistry.

-

Tariq, S., et al. (2018). "Quinoxaline derivatives as dual inhibitors of PI3K and mTOR: A review." European Journal of Medicinal Chemistry.

-

Wang, Y., et al. (2016). "Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens." Frontiers in Microbiology.

Sources

- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 3. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]

- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6-Aminoquinoxaline-5-carboxylic Acid for Research and Development

This document provides a comprehensive overview of the safety, toxicity, and handling protocols for 6-Aminoquinoxaline-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who may be working with this compound. As a Senior Application Scientist, the focus of this guide is to blend established safety principles with practical, field-tested advice to ensure a safe and effective laboratory environment.

A Note on Data Extrapolation: Specific safety and toxicology data for 6-Aminoquinoxaline-5-carboxylic acid is not extensively available in public literature. Therefore, this guide has been constructed by extrapolating data from closely related quinoxaline derivatives, including 6-Aminoquinoxaline and Quinoxaline-6-carboxylic acid.[1] This approach is based on the principle of chemical similarity, assuming that these compounds may exhibit comparable toxicological and reactivity profiles. However, it is imperative to handle 6-Aminoquinoxaline-5-carboxylic acid with the utmost caution, treating it as a compound with potential hazards until more specific data becomes available.

Hazard Identification and GHS Classification

Based on the available data for analogous compounds, 6-Aminoquinoxaline-5-carboxylic acid should be treated as a hazardous substance. The following Globally Harmonized System (GHS) classifications are anticipated:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Precautionary Statements: [2][4][5][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile and First-Aid Measures

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7] The toxicological properties have not been fully investigated, and therefore, all routes of exposure should be minimized.[8][9]

First-Aid Procedures:

-

In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[10][11] Seek immediate medical attention.[2][10] Removal of contact lenses should only be done by skilled personnel.[2][9]

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10][11][12] If skin irritation persists, call a physician.[8]

-

If inhaled: Remove to fresh air.[10][11] If not breathing, give artificial respiration.[10][12] Get medical attention if symptoms occur.[8]

-

If swallowed: Do NOT induce vomiting.[10] Clean mouth with water and drink plenty of water afterwards.[8] Call a physician or poison control center immediately.[10]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimizing exposure risk.

Handling:

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[1][10][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1][10][11]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][10]

-

Some related compounds are noted to be air-sensitive, so storing under an inert atmosphere may be advisable.[7][10]

Accidental Release and Disposal Measures

In the event of a spill or accidental release, follow these procedures:

Accidental Release:

-

Ensure adequate ventilation and evacuate personnel from the affected area.[11]

-

Wear appropriate PPE, including respiratory protection if dust is generated.[1]

-

For dry spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[10][13]

-

For wet spills, contain the spill and collect with an inert absorbent material.

-

Wash the spill area thoroughly with soap and water.

-

Prevent the spilled material from entering drains or waterways.[11][13]

Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[1] This should be done through an approved waste disposal plant.[8][10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 6-Aminoquinoxaline-5-carboxylic acid:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][11] Ensure that eyewash stations and safety showers are close to the workstation location.[8][10]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[1][11][12]

-

Respiratory Protection: If dust is generated or engineering controls are inadequate, use a NIOSH-approved respirator.[1][12]

Experimental Workflow Diagrams

The following diagrams illustrate key safety and handling workflows.

Caption: Step-by-step safe handling protocol.

References

- Apollo Scientific. (2023, July 5).

- Fisher Scientific. (2012, July 12).

- Quinoxaline-2PhO-2Br - SAFETY D

- ECHEMI.

- ChemicalBook. (2026, January 17).

- Fisher Scientific. Safety Data Sheet: Quinoxaline-6-carboxylic acid.

- Sigma-Aldrich. 6-Aminoquinoxaline 95 6298-37-9.

- Apollo Scientific. (2023, August 2).

- Benchchem. Navigating the Safety and Handling of 6-Chloro-2,3-dimethylquinoxaline: An In-depth Technical Guide.

- Apollo Scientific.

- MedchemExpress.com. (2024, November 14).

- Chem-Impex. 6-Aminoquinoxaline.

- Fisher Scientific. (2012, July 12).

- Fisher Scientific. (2011, February 10).

- Tokyo Chemical Industry (India) Pvt. Ltd. 6-Aminoquinoxaline | 6298-37-9.

- Sigma-Aldrich. 6-Aminoquinoxaline 95 6298-37-9.

- PubChem - NIH. 6-Quinoxalinamine | C8H7N3 | CID 237859.

- Tokyo Chemical Industry. 6-Aminoquinoxaline | 6298-37-9 | TCI EUROPE N.V..

- Cayman Chemical. (2025, June 23).

- ChemBK. (2024, April 9). 6-Aminoquinoxaline.

- Carl ROTH.

- ChemicalBook. (2026, January 13). 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]

- 4. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Aminoquinoxaline | 6298-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Benzopyrazine Privilege: A Technical Guide to Quinoxaline Pharmaceuticals

This guide serves as an advanced technical resource for researchers and drug developers, synthesizing the chemical evolution, pharmacological mechanisms, and synthetic pathways of quinoxaline-based pharmaceuticals.

Executive Summary: The Scaffold of Choice

Quinoxaline (1,4-diazanaphthalene or benzopyrazine) is a "privileged scaffold" in medicinal chemistry.[1] Its planar, electron-deficient nature allows it to participate in diverse binding interactions, including

From its initial discovery in the late 19th century as a synthetic dye intermediate to its current status as a core moiety in FDA-approved kinase inhibitors and antiviral agents, the quinoxaline ring has evolved from a non-specific cytotoxic agent to a highly selective targeted therapy.

Historical Genesis & Synthetic Evolution

The Hinsberg Era (1884)

The foundational chemistry of quinoxalines was established by O. Hinsberg and G. Körner in 1884. The classical synthesis involves the condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyl compounds. This reaction remains the industrial standard due to its atom economy and versatility.

The Beirut Reaction (1960s)

For the synthesis of Quinoxaline-1,4-di-N-oxides (QdNOs)—crucial for antibacterial activity—the Beirut reaction was developed. This involves the reaction of benzofuroxan with enolates or alkynes, a critical pathway for generating the bioreductive pharmacophore found in veterinary drugs like Carbadox.

Visualization: The Quinoxaline Timeline

Figure 1: Chronological evolution of quinoxaline pharmacophores from dye chemistry to precision oncology.

Pharmacological Classes & Mechanisms of Action (MOA)

DNA Intercalators (The Antibiotic Era)

Key Agent: Echinomycin (Quinomycin A)

-